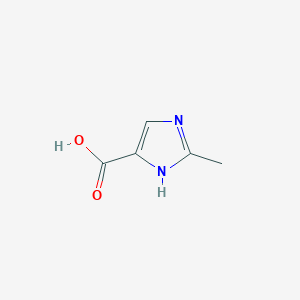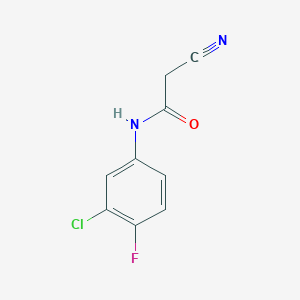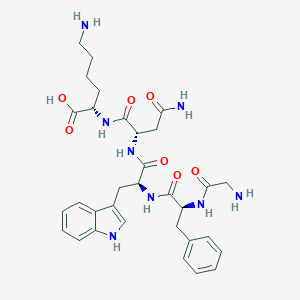
Eel intestinal pentapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eel intestinal pentapeptide (EIPP) is a bioactive peptide isolated from the intestine of the Japanese eel (Anguilla japonica). It is a small peptide consisting of five amino acids, with the sequence of Val-Asn-Trp-Phe-Gly. EIPP has been shown to have various physiological and biochemical effects and is being studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Eel intestinal pentapeptide is not yet fully understood, but it is thought to act through the activation of specific receptors in the brain and other tissues. It has been shown to bind to the growth hormone secretagogue receptor (GHS-R) and the melanocortin 4 receptor (MC4R), both of which are involved in the regulation of food intake and energy balance.
Efectos Bioquímicos Y Fisiológicos
Eel intestinal pentapeptide has been shown to have a range of biochemical and physiological effects, including the stimulation of growth hormone release, the inhibition of food intake, and the regulation of glucose metabolism. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Eel intestinal pentapeptide in lab experiments is its specificity and potency. It can be used in very small amounts to elicit a physiological response, making it a useful tool for studying the mechanisms of action of various hormones and peptides. However, one limitation is that Eel intestinal pentapeptide is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on Eel intestinal pentapeptide. One area of interest is its potential as a therapeutic agent for the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential as a tool for studying the regulation of food intake and energy balance. Additionally, further research is needed to fully understand the mechanisms of action of Eel intestinal pentapeptide and its potential interactions with other hormones and peptides.
Métodos De Síntesis
Eel intestinal pentapeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain pure Eel intestinal pentapeptide.
Aplicaciones Científicas De Investigación
Eel intestinal pentapeptide has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and endocrinology. It has been shown to have a range of physiological and biochemical effects, including the stimulation of growth hormone release, the inhibition of food intake, and the regulation of glucose metabolism.
Propiedades
Número CAS |
138149-60-7 |
|---|---|
Nombre del producto |
Eel intestinal pentapeptide |
Fórmula molecular |
C32H42N8O7 |
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |
Clave InChI |
ANLVEGFLXWJPMZ-CQJMVLFOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Secuencia |
GFWNK |
Sinónimos |
eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



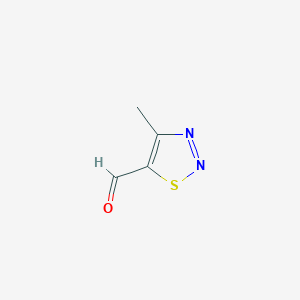
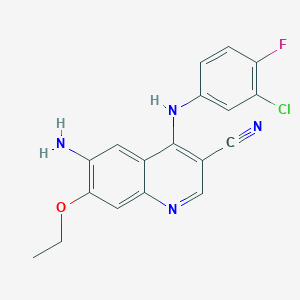
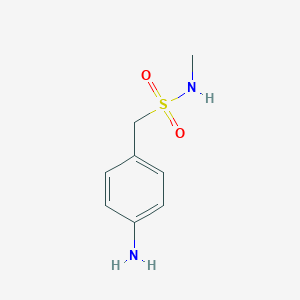
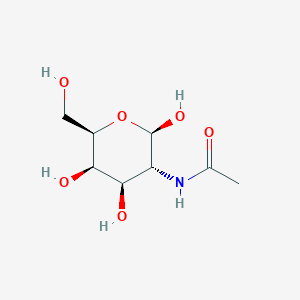
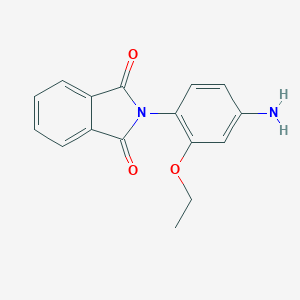
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
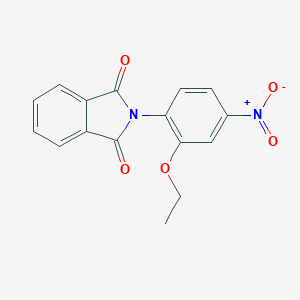
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
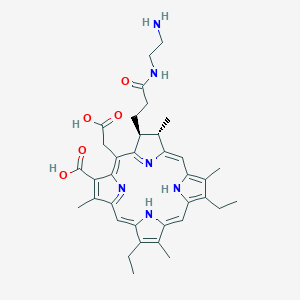
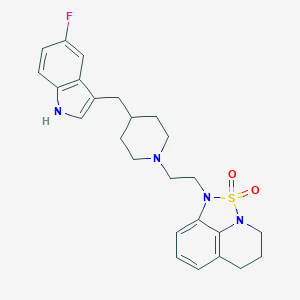
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
